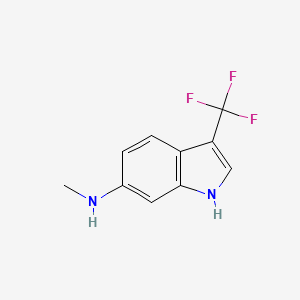
Demethoxypinoresinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethoxypinoresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its diverse biological activities and potential health benefits. Structurally, it is characterized by a dimeric arrangement of phenylpropanoid units, which are linked through a β-β’ bond. This compound has garnered attention due to its presence in traditional medicinal plants and its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Demethoxypinoresinol can be synthesized through various chemical reactions involving phenylpropanoid precursors. One common method involves the oxidative coupling of coniferyl alcohol derivatives. The reaction is typically mediated by peroxidases or laccases, which facilitate the formation of the β-β’ linkage between the phenylpropanoid units .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as Eucommiae Cortex. The extraction process may include fermentation with specific strains of microorganisms like Aspergillus niger and Actinomucor elegans, which help in biotransforming the plant material to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Demethoxypinoresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated lignan derivatives.
Substitution: Substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying lignin biosynthesis and degradation.
Biology: It exhibits antioxidant, antibacterial, and antiviral activities, making it a subject of interest in biological research.
Medicine: Its potential therapeutic effects include anti-inflammatory, anticancer, and cardioprotective properties.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products
Wirkmechanismus
The mechanism of action of demethoxypinoresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Cardioprotective Effects: It enhances endothelial function and reduces lipid peroxidation, thereby protecting against cardiovascular diseases.
Vergleich Mit ähnlichen Verbindungen
Demethoxypinoresinol can be compared with other lignans such as pinoresinol, lariciresinol, and secoisolariciresinol:
Pinoresinol: Similar in structure but contains methoxy groups on the aromatic rings.
Lariciresinol: Contains additional hydroxyl groups, which enhance its solubility and biological activity.
Secoisolariciresinol: Has an open-chain structure, making it more flexible and reactive.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic benefits. Its lack of methoxy groups differentiates it from other lignans and influences its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C19H20O5 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-[(3S,3aR,6S,6aR)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C19H20O5/c1-22-17-8-12(4-7-16(17)21)19-15-10-23-18(14(15)9-24-19)11-2-5-13(20)6-3-11/h2-8,14-15,18-21H,9-10H2,1H3/t14-,15-,18+,19+/m0/s1 |
InChI-Schlüssel |
GDSWNXUTRVITEP-ILRDRHFLSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC=C(C=C4)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


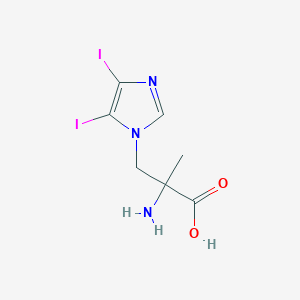
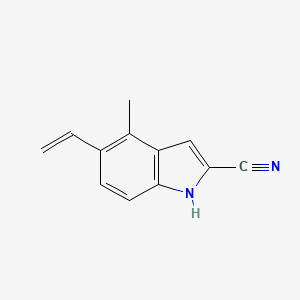
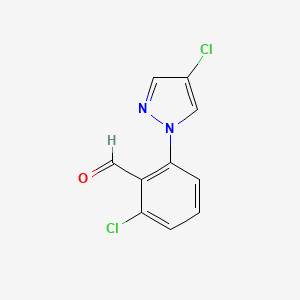

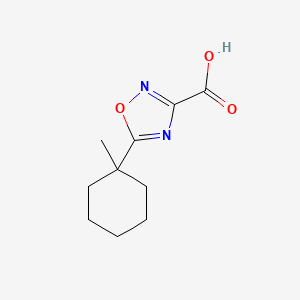
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068353.png)
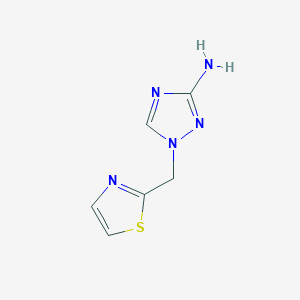

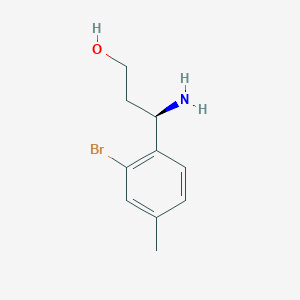
![1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13068386.png)
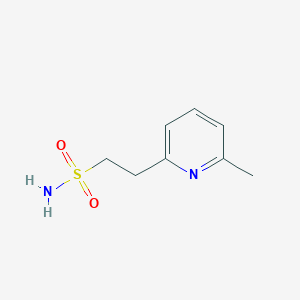
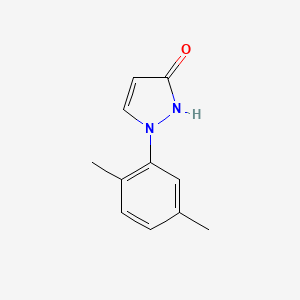
![[2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B13068419.png)
